molecular formula C16H13ClOS B13089149 4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13089149
M. Wt: 288.8 g/mol
InChI Key: KFBZCUOYRVKNPY-UHFFFAOYSA-N
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Description

4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is a benzaldehyde derivative featuring a thioether linkage and a 3-(3-chlorophenyl)-3-oxopropyl substituent. Its molecular formula is C₁₆H₁₃ClO₂S, with a molecular weight of approximately 320.8 g/mol. The compound integrates a benzaldehyde core modified with a sulfur-containing side chain and a ketone-functionalized chlorophenyl group.

Properties

Molecular Formula

C16H13ClOS

Molecular Weight

288.8 g/mol

IUPAC Name

4-[3-(3-chlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H13ClOS/c17-15-3-1-2-14(10-15)16(18)9-8-12-4-6-13(11-19)7-5-12/h1-7,10-11H,8-9H2

InChI Key

KFBZCUOYRVKNPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCC2=CC=C(C=C2)C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chlorophenylacetic acid with thiobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride. The reaction mixture is heated to reflux, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

Property This compound 3-Chlorobenzaldehyde
CAS No. Not available 587-04-2
Molecular Formula C₁₆H₁₃ClO₂S C₇H₅ClO
Molecular Weight ~320.8 g/mol ~140.56 g/mol
Key Functional Groups Thioether, Aldehyde, Ketone Aldehyde, Chloroarene
Substituent Complexity Branched side chain with sulfur and ketone Single chloro substituent

Key Observations :

  • The thioether group in the target compound may enhance nucleophilicity compared to 3-chlorobenzaldehyde, enabling participation in sulfur-specific reactions (e.g., thiol-ene click chemistry).
  • The branched structure likely increases lipophilicity , affecting solubility and bioavailability compared to 3-chlorobenzaldehyde.

Biological Activity

4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C13H11ClOS
  • Molecular Weight : 248.75 g/mol
  • SMILES Notation : CC(=O)C(C1=CC(=C(C=C1)Cl)C(=O)S)C

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and its effects on various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : In vitro assays demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM. This suggests a potent anti-cancer activity, potentially mediated through apoptosis induction and cell cycle arrest.
Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis
HeLa15Cell cycle arrest at G2/M phase
A54918Inhibition of mitochondrial respiration

Anti-inflammatory Effects

This compound has also shown promising anti-inflammatory properties. In a study examining its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages:

  • Results : The compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the NF-kB signaling pathway.

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G2/M transition.
  • Inhibition of Inflammatory Pathways : Suppression of NF-kB activation, leading to decreased expression of inflammatory mediators.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • In Vitro Study on MCF-7 Cells :
    • Researchers evaluated the cytotoxicity and mechanism of action in MCF-7 cells.
    • Results showed significant apoptosis and cell cycle arrest at G2/M phase.
  • Inflammation Model in Macrophages :
    • The compound was tested in LPS-stimulated macrophages.
    • It effectively reduced cytokine levels and inhibited NF-kB signaling.

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